Isoindolinone Scaffold Divergence from Nutlin-Class MDM2 Inhibitors
NU-8165 belongs to the isoindolinone chemical class, which is structurally and mechanistically distinct from the cis-imidazoline scaffold of the widely studied Nutlin-3 series. This scaffold difference confers unique binding geometry within the MDM2 hydrophobic pocket [1]. Unlike Nutlin-class inhibitors that mimic three hydrophobic residues (Phe19, Trp23, Leu26) of p53, the isoindolinone core of NU-8165 engages MDM2 through a different binding mode that was specifically optimized via NMR titration studies [2].
| Evidence Dimension | Chemical scaffold and binding mode divergence |
|---|---|
| Target Compound Data | Isoindolinone scaffold; binding mode optimized by MDM2 NMR titrations |
| Comparator Or Baseline | Nutlin-3 (cis-imidazoline scaffold) mimics Phe19/Trp23/Leu26 hydrophobic triad |
| Quantified Difference | Qualitatively different binding geometry; no shared core scaffold |
| Conditions | Structural classification based on published MDM2 inhibitor pharmacophore models |
Why This Matters
Procurement of NU-8165 enables interrogation of isoindolinone-specific MDM2 binding interactions that cannot be studied using Nutlin-class compounds.
- [1] Hardcastle IR, et al. Isoindolinone inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction. J Med Chem. 2011;54(5):1233-43. View Source
- [2] Hardcastle IR, et al. J Med Chem. 2011;54(5):1233-43. Optimization of NU8165 guided by MDM2 NMR titrations indicating key binding regions. View Source
